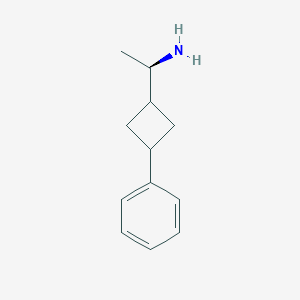

(1R)-1-(3-Phenylcyclobutyl)ethanamine

Description

(1R)-1-(3-Phenylcyclobutyl)ethanamine is a chiral primary amine characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an ethanamine moiety at the 1-position (R-configuration). The cyclobutyl group introduces significant steric constraints, while the phenyl ring contributes aromatic π-electron interactions.

Properties

IUPAC Name |

(1R)-1-(3-phenylcyclobutyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZVDDIAYFKFK-OIKLOGQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:

Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Ethanamine Moiety Addition: The ethanamine moiety can be added through reductive amination of the corresponding ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R)-1-(3-Phenylcyclobutyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Phenylcyclobutyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Trifluoromethyl substituents (e.g., in ) enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Halogen Substitutions : Bromine at the 3-position () increases molecular weight and may influence binding affinity via halogen bonding.

- Heterocyclic vs. Cycloaliphatic Rings : Benzothiazole derivatives () exhibit pseudoirreversible acetylcholinesterase inhibition, whereas adamantyl derivatives () show antiviral activity due to distinct target interactions.

Physicochemical Properties

- Solubility : The trifluoromethyl-substituted compound () is soluble in organic solvents but exhibits lower aqueous solubility due to hydrophobicity. In contrast, hydrochloride salts (e.g., ) improve water solubility.

- Lipophilicity (LogP) : Fluorinated analogs (e.g., , LogP ~3.5) are more lipophilic than the parent phenylcyclobutyl compound (estimated LogP ~2.8), impacting blood-brain barrier permeability.

- Stereochemical Impact : The R-configuration in (1R)-1-(3-chlorophenyl)ethanamine () is critical for enantioselective binding to targets like amine receptors.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibitors : (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine derivatives () show IC50 values up to 10-fold lower than rivastigmine, attributed to pseudo-irreversible carbamate binding.

- Antiviral Activity : Rimantadine () inhibits influenza A via M2 proton channel blockade, a mechanism distinct from cyclobutyl/phenyl analogs.

Cytotoxicity

- Fluorobenzothiazole derivatives () exhibit negligible cytotoxicity (IC50 > 100 µM), whereas brominated analogs () may require further toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.